3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine
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Overview
Description
3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine is a tripeptide composed of three amino acids: 3-methyl-L-valine, L-proline, and L-isoleucine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed to yield the final tripeptide .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. In SPPS, the amino acids are sequentially added to a resin-bound peptide chain, followed by deprotection and cleavage from the resin to obtain the desired peptide .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or peracids to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The peptide can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups .
Scientific Research Applications
3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and structure.
Medicine: Investigated for its potential therapeutic effects, including enzyme inhibition and antimicrobial activity.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cell membranes or receptors to modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-Prolyl-L-Proline: Another tripeptide with similar structural features but different biological activities.
L-Isoleucyl-L-Prolyl-L-Proline: Shares the proline and isoleucine residues but differs in the third amino acid.
L-Prolyl-L-Valyl-L-Isoleucine: A different sequence of the same amino acids, leading to distinct properties.
Uniqueness
3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine is unique due to the presence of the 3-methyl group on the valine residue, which can influence its biological activity and interactions with molecular targets. This structural modification may enhance its stability, binding affinity, and specificity compared to other similar tripeptides .
Properties
CAS No. |
482349-03-1 |
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Molecular Formula |
C17H31N3O4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C17H31N3O4/c1-6-10(2)12(16(23)24)19-14(21)11-8-7-9-20(11)15(22)13(18)17(3,4)5/h10-13H,6-9,18H2,1-5H3,(H,19,21)(H,23,24)/t10-,11-,12-,13+/m0/s1 |
InChI Key |
SQVUEHPVMOLXQG-ZDEQEGDKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)(C)C)N |
Origin of Product |
United States |
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